3-(6-Ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(6-Ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a pyridine ring substituted with an ethoxy group at the 6-position and a thiadiazole ring substituted with an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 2-chloro-6-ethoxypyridine, is prepared by reacting 2-chloropyridine with ethanol in the presence of a base such as sodium ethoxide.
Formation of the Thiadiazole Ring: The 2-chloro-6-ethoxypyridine is then reacted with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride to form the 1,2,4-thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
3-(6-Ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group or the amine group can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ethoxy or amine groups.
Scientific Research Applications
3-(6-Ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biological Studies: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(6-Ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-ethoxypyridin-2-yl-carbamic acid tert-butyl ester: This compound shares the pyridine and ethoxy functional groups but differs in the presence of a carbamic acid ester group instead of the thiadiazole ring.
Pyridinylboronic acids and esters: These compounds contain the pyridine ring with boronic acid or ester functional groups, offering different reactivity and applications.
Uniqueness
3-(6-Ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both the ethoxypyridine and thiadiazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H10N4OS |
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Molecular Weight |
222.27 g/mol |
IUPAC Name |
3-(6-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C9H10N4OS/c1-2-14-7-5-3-4-6(11-7)8-12-9(10)15-13-8/h3-5H,2H2,1H3,(H2,10,12,13) |
InChI Key |
JVWJRQRIHJEFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=N1)C2=NSC(=N2)N |
Origin of Product |
United States |
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